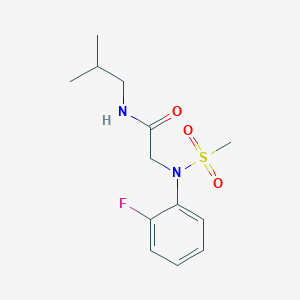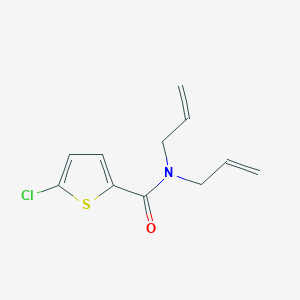
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer therapy.
作用机制
FIIN-3 works by binding to the ATP-binding pocket of FGFRs, thereby preventing the activation of the receptor. This leads to a decrease in downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are known to be involved in cancer cell growth and survival. By inhibiting these pathways, FIIN-3 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FIIN-3 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using FIIN-3 in lab experiments is its specificity for FGFRs. This allows researchers to study the effects of FGFR inhibition on cancer cell growth and signaling pathways. However, one limitation of using FIIN-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process for FIIN-3 can be time-consuming and expensive, which may limit its widespread use in research.
未来方向
There are several future directions for research on FIIN-3. One area of interest is the development of more potent and selective FGFR inhibitors. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of FIIN-3 in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has shown promise in cancer therapy. Its specificity for FGFRs makes it a valuable tool for studying the effects of FGFR inhibition on cancer cell growth and signaling pathways. While there are limitations to its use in lab experiments, the potential for future research on FIIN-3 is promising.
合成方法
FIIN-3 can be synthesized using a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 2-fluoroaniline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with methylsulfonyl chloride to form the final product. The yield of the synthesis process is around 25%, and the purity of the compound can be improved through recrystallization.
科学研究应用
FIIN-3 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a key role in the development and progression of various types of cancer. FIIN-3 has been found to be particularly effective in inhibiting the activity of FGFR1, FGFR2, and FGFR3.
属性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-7-5-4-6-11(12)14/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBIUCJGVYXLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)

![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5139563.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)